REACTION_CXSMILES
|
[C:1]1([OH:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.C(O)(=O)[C:11](O)=[O:12].O>C=O>[C:1]1([OH:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH2:11]=[O:12] |f:4.5|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
while agitating the resulting mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a reactor equipped with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
CUSTOM
|
Details
|
was 102° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was further agitated at 102° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
water was removed from the reaction solution
|
Type
|
ADDITION
|
Details
|
The residue was charged into a distillation vessel
|
Type
|
CUSTOM
|
Details
|
unreacted 3,5-xylenol was removed by a distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC(=C1)C)C)O.C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |